Cas no 853724-02-4 (2-3-(Methoxycarbonyl)-1H-indol-1-ylacetic Acid)

2-3-(Methoxycarbonyl)-1H-indol-1-ylacetic Acid 化学的及び物理的性質
名前と識別子
-
- [3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid
- DJB72402
- Z90121782
- 3-(Methoxycarbonyl)-1H-indole-1-acetic acid
- 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid
- 853724-02-4
- 859-580-6
- AKOS000118478
- 2-(3-(methoxycarbonyl)-1H-indol-1-yl)acetic acid
- 2-(3-methoxycarbonylindol-1-yl)acetic Acid
- DTXCID601693852
- DTXSID701263175
- EN300-13467
- 2-3-(Methoxycarbonyl)-1H-indol-1-ylacetic Acid
-
- インチ: InChI=1S/C12H11NO4/c1-17-12(16)9-6-13(7-11(14)15)10-5-3-2-4-8(9)10/h2-6H,7H2,1H3,(H,14,15)
- InChIKey: RVDJXYPBINWDMV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 233.06880783Da
- どういたいしつりょう: 233.06880783Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-3-(Methoxycarbonyl)-1H-indol-1-ylacetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-13467-0.25g |
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid |
853724-02-4 | 95% | 0.25g |
$142.0 | 2023-02-09 | |
Enamine | EN300-13467-5.0g |
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid |
853724-02-4 | 95% | 5.0g |
$1074.0 | 2023-02-09 | |
Enamine | EN300-13467-1.0g |
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid |
853724-02-4 | 95% | 1.0g |
$371.0 | 2023-02-09 | |
Enamine | EN300-13467-2.5g |
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid |
853724-02-4 | 95% | 2.5g |
$726.0 | 2023-02-09 | |
Enamine | EN300-13467-250mg |
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid |
853724-02-4 | 95.0% | 250mg |
$142.0 | 2023-09-30 | |
Enamine | EN300-13467-1000mg |
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid |
853724-02-4 | 95.0% | 1000mg |
$371.0 | 2023-09-30 | |
Aaron | AR019P0T-50mg |
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid |
853724-02-4 | 95% | 50mg |
$116.00 | 2025-02-08 | |
Aaron | AR019P0T-500mg |
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid |
853724-02-4 | 95% | 500mg |
$398.00 | 2025-02-08 | |
1PlusChem | 1P019OSH-50mg |
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid |
853724-02-4 | 95% | 50mg |
$134.00 | 2025-03-03 | |
Aaron | AR019P0T-10g |
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid |
853724-02-4 | 95% | 10g |
$2216.00 | 2023-12-13 |
2-3-(Methoxycarbonyl)-1H-indol-1-ylacetic Acid 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
2-3-(Methoxycarbonyl)-1H-indol-1-ylacetic Acidに関する追加情報
Exploring the Potential of 2-3-(Methoxycarbonyl)-1H-indol-1-ylacetic Acid (CAS No: 853724-02-4) in Modern Research
The compound 2-3-(Methoxycarbonyl)-1H-indol-1-ylacetic Acid, identified by the CAS registry number 853724-02-4, has emerged as a significant molecule in contemporary chemical and pharmaceutical research. This compound, with its unique structural features, has garnered attention for its potential applications in various fields, including drug discovery and agrochemical development.
The molecular structure of 2-3-(Methoxycarbonyl)-1H-indol-1-ylacetic Acid is characterized by an indole ring system, which is a common motif in many bioactive compounds. The presence of the methoxycarbonyl group introduces additional functional diversity, enhancing its potential for interaction with biological targets. Recent studies have highlighted its role as a promising lead compound in the development of novel therapeutic agents.
In terms of synthesis, researchers have employed various strategies to efficiently construct this molecule. One notable approach involves the use of palladium-catalyzed coupling reactions, which have proven to be both versatile and scalable for industrial applications. These methods not only ensure high yields but also maintain the integrity of the sensitive functional groups present in the molecule.
The biological activity of 853724-02-4 has been extensively investigated in recent years. Preclinical studies have demonstrated its potent anti-inflammatory and antioxidant properties, making it a candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Furthermore, its ability to modulate key signaling pathways involved in cancer progression has positioned it as a potential anticancer agent.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding affinity towards various protein targets, such as kinases and receptors, which are critical for drug efficacy.
In addition to its therapeutic potential, 2-3-(Methoxycarbonyl)-1H-indol-1-ylacetic Acid has also shown promise in agricultural applications. Its ability to act as a plant growth regulator has been explored in field trials, where it demonstrated enhanced crop yield under stress conditions such as drought and salinity.
The environmental impact of this compound has also been a focus of recent research efforts. Studies assessing its biodegradability and toxicity profiles have indicated that it poses minimal risk to aquatic ecosystems when used responsibly.
In conclusion, the compound with CAS No: 853724-02-4, or more specifically known as 2-3-(Methoxycarbonyl)-1H-indol-1-yliatic Acid, represents a versatile molecule with diverse applications across multiple domains.
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